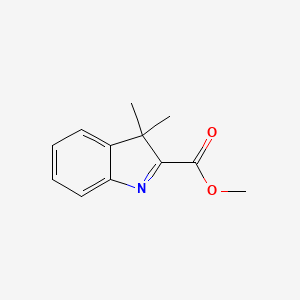
Methyl 3,3-dimethyl-3H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dimethyl-3H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3,3-dimethyl-3H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3-dimethyl-3H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine hydrate, leading to the formation of hydrazones.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid.
Reduction: Hydrazine hydrate.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Dibromo derivatives.
Reduction: Hydrazones.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
Methyl 3,3-dimethyl-3H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 3,3-dimethyl-3H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the nature of the substituents on the indole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 5,6-dibromoindole-3-carboxylate
Uniqueness
Methyl 3,3-dimethyl-3H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,3-dimethyl substitution enhances its stability and reactivity compared to other indole derivatives .
Activité Biologique
Methyl 3,3-dimethyl-3H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its indole structure, which is known for various biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound features an indole ring system with specific modifications:
- Indole Structure : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- Substituents : Methyl groups at the C-3 position and a methyl ester at the C-2 position.
This unique structure contributes to its reactivity and biological properties, particularly its susceptibility to electrophilic substitution reactions at the C-3 position due to the electron-rich nature of the indole moiety.
Biological Activities
This compound has been associated with various pharmacological activities:
- Anticancer Activity : Indole derivatives are known for their potential anticancer effects. Studies have shown that modifications in the indole structure can enhance biological activity against cancer cell lines. For instance, compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast carcinoma cells .
- Antimicrobial Properties : The indole framework is recognized for its antimicrobial effects. Research indicates that indole derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory and Analgesic Effects : Indoles have demonstrated anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation and pain .
- Antidiabetic and Antihypertensive Effects : Some studies suggest that indole compounds may exhibit antidiabetic and antihypertensive activities, although specific data on this compound is limited .
Study on Anticancer Activity
In a study evaluating the anticancer effects of various indole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited a notable reduction in cell viability at specific concentrations:
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common bacterial strains. The findings are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
methyl 3,3-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3 |
Clé InChI |
BDCVXWWWJQPXLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N=C1C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















